Enzymatic Substrate Discrimination: α-Chymotrypsin KM Comparison Across N-Acetyl Amino Acid Esters
Methyl N-acetyl-L-leucinate exhibits markedly distinct binding affinity toward α-chymotrypsin compared to other N-acetyl amino acid esters. Under identical assay conditions (25°C, pH 7.5), the KM value for Methyl N-acetyl-L-leucinate is 7.02 mM (camel chymotrypsin) and 8.72 mM (bovine chymotrypsin), reflecting substantially weaker enzyme-substrate affinity relative to aromatic or bulkier substrates [1]. In contrast, N-acetyl-L-phenylalanine ethyl ester displays KM values of 1.12 mM (bovine) and 2.58 mM (camel), while N-acetyl-L-tyrosine ethyl ester exhibits KM values of 1.17 mM (bovine) and 0.57 mM (camel) [1]. The most dramatic difference is observed against N-benzoyl-L-tyrosine ethyl ester, which binds with KM = 0.12-0.13 mM—approximately 60-fold stronger than Methyl N-acetyl-L-leucinate [1].
| Evidence Dimension | Enzyme binding affinity (KM) with α-chymotrypsin |
|---|---|
| Target Compound Data | KM = 7.02 mM (camel); 8.72 mM (bovine) |
| Comparator Or Baseline | N-acetyl-L-phenylalanine ethyl ester: KM = 1.12 mM (bovine), 2.58 mM (camel); N-acetyl-L-tyrosine ethyl ester: KM = 1.17 mM (bovine), 0.57 mM (camel); N-benzoyl-L-tyrosine ethyl ester: KM = 0.12 mM (bovine), 0.13 mM (camel) |
| Quantified Difference | Target KM is 3- to 60-fold higher (weaker binding) than comparators, depending on comparator selected |
| Conditions | 25°C, pH 7.5; α-chymotrypsin from Bos taurus and Camelus dromedarius |
Why This Matters
This quantification enables researchers to select the appropriate substrate for protease assays where differential binding kinetics are required; using a comparator with mismatched KM would alter reaction rates and confound kinetic analyses.
- [1] Al-Ajlan, A.; Bailey, G.S. Purification and characterization of cationic chymotrypsin from the pancreas of the Arabian camel (Camelus dromedarius). Mol. Cell. Biochem. 2000, 203, 73-78. KM values extracted via BRENDA enzyme database entry for EC 3.4.21.1. View Source
